Cas no 640-87-9 (17a-Hydroxy-11-deoxycorticosterone-21-acetate)
17a-Hydroxy-11-deoxycorticosterone-21-acetate Chemical and Physical Properties
Names and Identifiers
-
- REICHSTEIN'S SUBSTANCE S 21-ACETATE
- REICHSTEIN'S COMPOUND ''S'' ACETATE
- 17,21-Dihydroxypregn-4-ene-3,20-dione21-acetate
- Pregn-4-ene-17,21-diol-3,20-dione21-acetate
- 4-PREGNENE-17-ALPHA,21-DIOL-3,20-DIONE 21-ACETATE
- 4-PREGNEN-17,21-DIOL-3,20-DIONE 21-ACETATE
- 4-PREGNEN-17ALPHA,21-DIOL-3,20-DIONE 21-ACETATE
- ACETIC ACID 2-((8R,9S,10R,13S,14S,17R)-17-HYDROXY-10,13-DIMETHYL-3-OXO-2,3,6,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL)-2-OXO-ETHYL ESTER
- 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
- 17α-Hydroxy-11-deoxycorticosterone-21-acetate
- 17Α-HYDROXY-11-DEOXYCORTICOSTERONE-21-ACETATE,WHITE SOLID
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-17-hydroxy-
- 11-DEOXY-17-HYDROCORTICOSTERONE
- 11-deoxycortisol 21-acetate
- 11-deoxycortisone acetate
- 17-Hydroxy-21-acetoxy-pregnen-(4)-dion-(3.20)
- 17-Hydroxy-21-acetoxyprogesterone
- 21-Acetoxy-17a-hydroxyprogesterone
- 21-Acetoxy-17-hydroxy-pregn-4-en-3,20-dion
- 21-acetoxy-17-hydroxy-pregn-4-ene-3,20-dione
- cortexolone 21-acetate
- CORTEXOLONE ACETATE
- Einecs 211-369-4
- Reichstein substance S 21-acetate
- Reichsteins substance S acetate
- 17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate
- 21-Acetyloxy-17-hydroxypregn-4-ene-3,20-dione
- Cortodoxon 21-acetate
- NSC 81196
- 17,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
- Pregn-4-ene-17,21-diol-3,20-dione 21-acetate
- AKOS015955635
- UNII-WYH4TKR3TF
- NSC-81196
- T71166
- [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- HPAKILCZTKWIFK-JZTHCNPZSA-N
- 21-acetoxy-17-hydroxy-4-pregnene-3,20-dione
- MFCD00051137
- 21-acetoxy-17alpha-hydroxy-4-pregnene-3,20-dione
- 17a-Hydroxy progesterone-21-acetate
- 17 alpha -Hydroxy-11-deoxycorticosterone-21-acetate
- 21-ACETOXY-17.ALPHA.-HYDROXYPROGESTERONE
- A3212
- BCP11868
- NS00041748
- HYDROCORTISONE IMPURITY K [EP IMPURITY]
- pregn-4-ene-17,21-diol-3,20-dione 21-monoacetate
- 17a-Hydroxy-11-deoxycorticosterone-21-acetate
- Acetic acid 2-((8R,10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl ester
- 17?-Hydroxy-11-deoxycorticosterone-21-acetate
- SCHEMBL5431512
- WYH4TKR3TF
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-17-hydroxy-
- 640-87-9
- 17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate (Reichstein's Substance S 21-Acetate)
- 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
-
- MDL: MFCD00051137
- Inchi: 1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3
- InChI Key: HPAKILCZTKWIFK-UHFFFAOYSA-N
- SMILES: CC(OCC(C1(C2(C(C3C(CC2)C2(C(=CC(CC2)=O)CC3)C)CC1)C)O)=O)=O
Computed Properties
- Exact Mass: 388.22500
- Monoisotopic Mass: 388.22497412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 754
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 233.0 to 237.0 deg-C
- Boiling Point: 368.6±27.0 °C at 760 mmHg
- Flash Point: 161.9±25.7 °C
- Solubility: Insuluble (8.5E-3 g/L) (25 ºC),
- PSA: 80.67000
- LogP: 3.38160
- λmax: 535(H2SO4)(lit.)
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
17a-Hydroxy-11-deoxycorticosterone-21-acetate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:Refrigerator
17a-Hydroxy-11-deoxycorticosterone-21-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H934800-50mg |
17a-Hydroxy-11-deoxycorticosterone-21-acetate |
640-87-9 | 50mg |
$ 215.00 | 2023-09-07 | ||
| TRC | H934800-500mg |
17a-Hydroxy-11-deoxycorticosterone-21-acetate |
640-87-9 | 500mg |
$ 425.00 | 2023-09-07 | ||
| TRC | H934800-1g |
17a-Hydroxy-11-deoxycorticosterone-21-acetate |
640-87-9 | 1g |
$ 667.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A866225-200mg |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | ≥97% | 200mg |
¥162.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A866225-1g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | ≥97% | 1g |
¥568.00 | 2022-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3212-1g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | 97.0%(LC) | 1g |
450.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3212-5g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | 97.0%(LC) | 5g |
1590.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3212-1g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | 97.0%(LC) | 1g |
450CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3212-5g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | >97.0%(HPLC) | 5g |
¥1,590.00 | 2021-05-19 | |
| A2B Chem LLC | AJ17131-5g |
21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione |
640-87-9 | >97.0%(HPLC) | 5g |
$166.00 | 2024-04-19 |
17a-Hydroxy-11-deoxycorticosterone-21-acetate Suppliers
17a-Hydroxy-11-deoxycorticosterone-21-acetate Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on 17a-Hydroxy-11-deoxycorticosterone-21-acetate
17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9): A Comprehensive Overview
17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9) is a steroidal compound that has garnered significant attention in the fields of pharmacology, endocrinology, and drug development. This compound is a derivative of corticosterone, a naturally occurring glucocorticoid hormone, and its structure incorporates modifications that enhance its pharmacokinetic properties and therapeutic potential. The acetate group attached at the 21st position plays a crucial role in stabilizing the molecule and improving its bioavailability.
Recent studies have highlighted the importance of steroid derivatives like 17a-Hydroxy-11-deoxycorticosterone-21-acetate in understanding the mechanisms of hormone action and in designing novel therapeutic agents. The compound's unique structure, characterized by the hydroxyl group at position 17a, distinguishes it from other corticosteroids and influences its interaction with cellular receptors. This modification has been shown to alter the compound's ability to bind to the glucocorticoid receptor (GR), potentially offering new avenues for treating conditions such as inflammation, autoimmune diseases, and metabolic disorders.
The synthesis of CAS No. 640-87-9 involves a series of intricate chemical transformations starting from natural steroid precursors. Researchers have optimized synthetic pathways to enhance yield and purity, ensuring that the compound is suitable for both preclinical and clinical studies. The use of advanced chromatographic techniques and spectroscopic analyses has further facilitated the characterization of this compound, confirming its structural integrity and stability under various experimental conditions.
One of the most promising applications of 17a-Hydroxy-11-deoxycorticosterone-21-acetate lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory activity comparable to traditional corticosteroids but with reduced side effects. This is attributed to its selective binding profile, which minimizes off-target effects and reduces the risk of systemic toxicity. Furthermore, recent research has explored its role in modulating immune responses, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, CAS No. 640-87-9 has shown promise in addressing metabolic disorders. Studies have indicated that this compound can influence lipid metabolism by modulating key enzymes involved in fatty acid synthesis and degradation. This dual functionality makes it a compelling candidate for developing multi-target therapies aimed at combating obesity, diabetes, and related metabolic syndromes.
The pharmacokinetics of 17a-Hydroxy-11-deoxycorticosterone-21-acetate have been extensively studied to optimize its therapeutic efficacy. Research has shown that the acetate group enhances oral bioavailability, allowing for more efficient delivery to target tissues. Additionally, the compound's half-life has been found to be favorable for once-daily dosing regimens, which could improve patient compliance in clinical settings.
Despite its numerous advantages, further research is required to fully elucidate the safety profile and long-term effects of CAS No. 640-87-9. Ongoing clinical trials are investigating its efficacy in treating various inflammatory and metabolic conditions, with early results showing significant promise. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable treatment option.
In conclusion, 17a-Hydroxy-11-deoxycorticosterone-21-acetate (CAS No. 640-87-9) represents a cutting-edge advancement in steroid chemistry with broad implications for drug development. Its unique structure, enhanced bioavailability, and diverse therapeutic applications position it as a key player in the fight against inflammation-related diseases and metabolic disorders. As research continues to uncover new insights into its mechanisms of action and clinical potential, this compound stands at the forefront of innovative medical solutions.
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